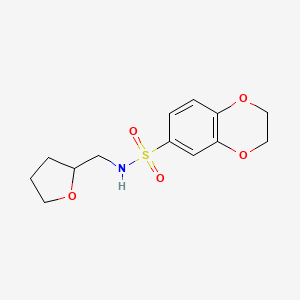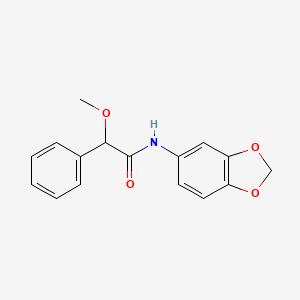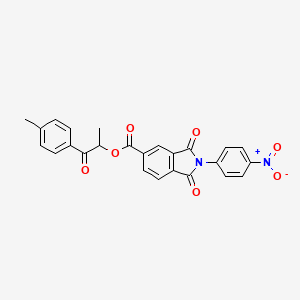![molecular formula C19H18ClNO2 B3932799 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline](/img/structure/B3932799.png)
8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline
Vue d'ensemble
Description
8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline, also known as CPQ, is a synthetic compound that has been extensively studied for its potential in scientific research applications. This compound is a quinoline derivative with a unique structure that makes it highly desirable for use in various research fields.
Mécanisme D'action
The mechanism of action of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline involves its interaction with various cellular targets, including DNA, enzymes, and signaling pathways. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been shown to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline also inhibits the activity of protein kinase C, an enzyme that is involved in various cellular signaling pathways. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has also been shown to exhibit neuroprotective effects against oxidative stress and neuroinflammation. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been shown to reduce the production of reactive oxygen species and inflammatory cytokines, and to activate the Nrf2-ARE signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline is its potent anticancer activity against various cancer cell lines. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been shown to exhibit low toxicity to normal cells, making it a promising candidate for cancer therapy. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline also exhibits neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
One of the main limitations of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline is its complex synthesis method, which requires careful handling of the reagents and precise control of the reaction conditions. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline also exhibits poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for further research on 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline. One direction is to explore the potential of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline as a cancer therapy in vivo. Another direction is to investigate the neuroprotective effects of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline in animal models of neurodegenerative diseases. Further research is also needed to optimize the synthesis method of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline and to develop more efficient methods for its delivery and administration.
Conclusion:
In conclusion, 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline exhibits potent anticancer activity and neuroprotective effects, making it a promising candidate for cancer therapy and the treatment of neurodegenerative diseases. Further research is needed to explore the full potential of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline and to optimize its use in scientific research.
Applications De Recherche Scientifique
8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been extensively studied for its potential applications in various scientific research fields. One of the main applications of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline is in the field of cancer research. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing tumor angiogenesis.
8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has also been studied for its potential applications in the field of neuroscience. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been shown to exhibit neuroprotective effects against oxidative stress and neuroinflammation. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline works by reducing the production of reactive oxygen species and inflammatory cytokines, and by activating the Nrf2-ARE signaling pathway.
Propriétés
IUPAC Name |
8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-14-13-16(20)8-9-17(14)22-11-4-12-23-18-7-2-5-15-6-3-10-21-19(15)18/h2-3,5-10,13H,4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMSFLPBIQDWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3932717.png)

![N-{3-[(benzylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B3932730.png)
![N-(2-methoxy-5-methylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3932748.png)
![3-chloro-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932753.png)

![1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3932765.png)

![N~2~-(2,4-dimethylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3932781.png)

![3,5-dimethoxy-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3932793.png)
![1-acetyl-17-(4-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3932794.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B3932797.png)
